molecular formula C35H46O5 B1251640 3-Dexyschweinfurthin B

3-Dexyschweinfurthin B

Cat. No.: B1251640
M. Wt: 546.7 g/mol
InChI Key: KFXCPWWUGCRWRS-KFNWDQBUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dexyschweinfurthin B, also known as this compound, is a useful research compound. Its molecular formula is C35H46O5 and its molecular weight is 546.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
3-Deoxyschweinfurthin B exhibits potent antiproliferative effects against various cancer cell lines, particularly glioblastoma multiforme (GBM). Studies have shown that 3dSB induces apoptosis in cancer cells by activating pathways that lead to the cleavage of poly-ADP-ribose polymerase (PARP) and caspase-9, which are critical markers of programmed cell death .

Case Studies:

  • In Vitro Studies: Research demonstrated that treatment with 3dSB resulted in significant morphological changes in sensitive cell lines like SF-295, while having minimal effects on less sensitive lines such as A549 .
  • Combination Therapies: The efficacy of 3dSB can be enhanced when used in combination with P-glycoprotein inhibitors like verapamil, which increases intracellular concentrations of the compound, thereby potentiating its growth inhibitory effects .

Cholesterol Regulation

Mechanism of Action:
3-Deoxyschweinfurthin B has been shown to lower intracellular cholesterol levels by reducing cholesterol synthesis and promoting cholesterol efflux. This action is mediated through the activation of liver X-receptors (LXR), influencing key transporters involved in cholesterol homeostasis .

Case Studies:

  • Cell Line Experiments: In studies involving GBM cell lines, treatment with 3dSB led to a marked decrease in cholesterol levels, suggesting its potential utility in managing cholesterol-related disorders. The compound's ability to mimic the effects of LXR agonists positions it as a candidate for therapeutic strategies aimed at cholesterol modulation .

Potential Cosmetic Applications

While primarily studied for its medicinal properties, there is emerging interest in the cosmetic applications of 3-Deoxyschweinfurthin B due to its bioactive properties. Its influence on cellular processes could be harnessed for skin care formulations aimed at promoting skin health and managing conditions associated with oxidative stress.

Data Summary Table

Application AreaMechanism of ActionKey Findings
Anticancer ActivityInduces apoptosis via PARP and caspase-9 cleavageEffective against GBM cell lines; enhances effects with P-glycoprotein inhibitors
Cholesterol RegulationDecreases synthesis and increases effluxLowers intracellular cholesterol levels significantly
Cosmetic ApplicationsPotential bioactivity for skin healthEmerging interest; requires further research

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Deoxyschweinfurthin B, and what analytical methods are critical for confirming its structural integrity?

  • Methodological Answer : Synthetic routes typically involve multi-step organic reactions, such as stereoselective aldol condensations or palladium-catalyzed cross-couplings. Key analytical methods include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and chromatography (HPLC) for purity assessment. Experimental protocols must detail reaction conditions (solvents, catalysts, temperatures) and include validation steps (e.g., comparison with literature spectral data) to ensure reproducibility .

Q. How can researchers design in vitro assays to evaluate the anticancer activity of 3-Deoxyschweinfurthin B?

  • Methodological Answer : Standard assays include cell viability tests (MTT or XTT assays) using cancer cell lines, with dose-response curves to determine IC50 values. Controls should include untreated cells and reference drugs (e.g., cisplatin). Researchers must document cell culture conditions (media, incubation time) and statistical methods (e.g., ANOVA for comparing treatment groups) to minimize variability .

Q. What criteria should guide the selection of cell lines and animal models for preclinical evaluation of 3-Deoxyschweinfurthin B?

  • Methodological Answer : Cell lines should represent the cancer type targeted (e.g., leukemia, solid tumors) and have well-characterized genetic profiles (e.g., p53 status). Animal models (e.g., xenograft mice) must align with ethical guidelines and replicate human pathophysiology. Justification for model selection should be based on prior literature and relevance to the compound’s hypothesized mechanism .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of 3-Deoxyschweinfurthin B across different studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell line heterogeneity, compound solubility). Researchers should conduct replication studies under standardized protocols and perform meta-analyses to identify confounding variables. Sensitivity analyses (e.g., varying concentrations or exposure times) can isolate critical factors influencing activity .

Q. How can computational modeling be integrated with experimental data to elucidate the molecular targets of 3-Deoxyschweinfurthin B?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to potential targets (e.g., tubulin or kinases). Results should be validated experimentally via competitive binding assays or mutagenesis. Advanced methods like molecular dynamics simulations assess stability of ligand-target complexes, requiring cross-validation with spectroscopic or crystallographic data .

Q. How do structural modifications of 3-Deoxyschweinfurthin B influence its pharmacokinetic properties, and what experimental frameworks are used to assess these changes?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modifications to functional groups (e.g., hydroxyl or methyl groups). Pharmacokinetic parameters (e.g., half-life, bioavailability) are evaluated using LC-MS/MS in plasma samples from animal models. In vitro assays (e.g., cytochrome P450 inhibition) assess metabolic stability .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of 3-Deoxyschweinfurthin B in heterogeneous cell populations?

  • Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) calculate IC50 values. For heterogeneous data, LASSO regression can identify significant predictors (e.g., cell type-specific sensitivity) while reducing overfitting. Bootstrapping methods enhance confidence intervals, and clustering algorithms (e.g., k-means) may subgroup cell populations based on response patterns .

Properties

Molecular Formula

C35H46O5

Molecular Weight

546.7 g/mol

IUPAC Name

5-[(E)-2-[(7R,8aR,10aR)-7-hydroxy-4-methoxy-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-yl]ethenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol

InChI

InChI=1S/C35H46O5/c1-22(2)9-8-10-23(3)11-14-27-28(36)18-25(19-29(27)37)13-12-24-17-26-21-31-34(4,5)32(38)15-16-35(31,6)40-33(26)30(20-24)39-7/h9,11-13,17-20,31-32,36-38H,8,10,14-16,21H2,1-7H3/b13-12+,23-11+/t31-,32-,35-/m1/s1

InChI Key

KFXCPWWUGCRWRS-KFNWDQBUSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(CC[C@H](C([C@H]4C3)(C)C)O)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CCC(C(C4C3)(C)C)O)C)O)C)C

Synonyms

3-deoxyschweinfurthin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.